molecular formula C24H35N5O5 B1683401 ethyl 2-[[(1R)-1-cyclohexyl-2-[(2S)-2-[[4-[(E)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetate CAS No. 192939-46-1

ethyl 2-[[(1R)-1-cyclohexyl-2-[(2S)-2-[[4-[(E)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetate

Cat. No.: B1683401
CAS No.: 192939-46-1
M. Wt: 473.6 g/mol
InChI Key: ZXIBCJHYVWYIKI-PZJWPPBQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ximelagatran (CAS 192939-46-1), formerly known under the brand name Exanta, is a pioneering oral direct thrombin inhibitor developed as a potential replacement for warfarin . It is administered as a prodrug that is rapidly absorbed and bioconverted in the body to its active form, melagatran . This active moiety directly and competitively inhibits thrombin by binding to its active site, effectively blocking the conversion of fibrinogen to fibrin and the thrombin-mediated activation of platelets and coagulation factors V, VIII, and XI . This mechanism provides a predictable anticoagulant effect without the need for routine coagulation monitoring . Extensive clinical investigations established that ximelagatran was effective for the prevention and treatment of venous thromboembolism, stroke prevention in patients with non-valvular atrial fibrillation, and thromboprophylaxis following major orthopedic surgery . Despite its demonstrated efficacy, the clinical development of ximelagatran was discontinued globally in 2006, and it was withdrawn from the markets where it had been approved due to reports of significant hepatotoxicity, including elevated liver enzymes and instances of liver damage in a portion of patients treated long-term . As a result, ximelagatran now serves as a critical reference compound in non-clinical research. It is valuable for studying the mechanisms of oral anticoagulation, the role of thrombin in various disease models, and the investigation of drug-induced liver injury (DILI) . This product is intended for Research Use Only and is not for human or diagnostic use. Researchers should handle this compound with appropriate care, noting its history of hepatotoxicity with long-term administration.

Properties

Key on ui mechanism of action

Ximelagatran was the first member of the drug class of direct thrombin inhibitors that can be taken orally. Its effect is solely related to the inhibition of thrombin.

CAS No.

192939-46-1

Molecular Formula

C24H35N5O5

Molecular Weight

473.6 g/mol

IUPAC Name

ethyl 2-[[(1R)-1-cyclohexyl-2-[(2S)-2-[[4-[(E)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetate

InChI

InChI=1S/C24H35N5O5/c1-2-34-20(30)15-26-21(17-6-4-3-5-7-17)24(32)29-13-12-19(29)23(31)27-14-16-8-10-18(11-9-16)22(25)28-33/h8-11,17,19,21,26,33H,2-7,12-15H2,1H3,(H2,25,28)(H,27,31)/t19-,21+/m0/s1

InChI Key

ZXIBCJHYVWYIKI-PZJWPPBQSA-N

Isomeric SMILES

CCOC(=O)CN[C@H](C1CCCCC1)C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)/C(=N\O)/N

Canonical SMILES

CCOC(=O)CNC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=NO)N

Appearance

White to beige solid powder

Other CAS No.

192939-46-1

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

8.45e-02 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Exanta
glycine, N-((1)1-cyclohexyl-2-((2)-((((4-(amino(hydroxyimino)methyl)phenyl)methyl)amino)carbonyl)-1-azetidinyl)2-oxoethyl)-ethyl ester
glycine, N-((1R)1-cyclohexyl-2-((2S)-((((4-(amino(hydroxyimino)methyl)phenyl)methyl)amino)carbonyl)-1-azetidinyl)2-oxoethyl)-ethyl ester
H 376 95
H 376-95
xi-melagatran
ximelagatran

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ximelagatran is synthesized through a series of chemical reactions that involve the formation of its active metabolite, melagatran. The synthesis typically involves the following steps:

Industrial Production Methods: The industrial production of ximelagatran involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The reaction conditions are carefully controlled to prevent the formation of impurities and to ensure the stability of the compound .

Chemical Reactions Analysis

Types of Reactions: Ximelagatran undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Stroke Prevention in Atrial Fibrillation

Ximelagatran has been studied extensively for stroke prevention in patients with atrial fibrillation. A significant trial compared ximelagatran to warfarin, demonstrating that ximelagatran was effective in preventing stroke and systemic embolism. The study reported a compliance rate of 90% among patients taking ximelagatran, with a mean INR value indicating effective anticoagulation .

Case Study:

In a large randomized trial involving over 2,500 patients, ximelagatran was shown to have comparable efficacy to warfarin in preventing strokes, while also being associated with fewer complications related to monitoring and dose adjustments .

Treatment of Venous Thromboembolism

Ximelagatran has been evaluated as a treatment for venous thromboembolism (VTE), including deep vein thrombosis (DVT). In the THRIVE trial, ximelagatran was found to be as effective as standard enoxaparin/warfarin therapy for treating acute DVT, with a significant reduction in the need for coagulation monitoring .

Clinical Findings:

  • Efficacy : The trial demonstrated similar rates of recurrent VTE between ximelagatran and traditional treatments.
  • Safety : While ximelagatran was well-tolerated, some patients experienced elevated liver enzymes, necessitating regular monitoring during long-term use .

Postoperative Thromboprophylaxis

Ximelagatran has been investigated for its role in preventing venous thromboembolism following major orthopedic surgeries like hip and knee replacements. Research indicates that it effectively reduces the incidence of postoperative DVT without the need for frequent INR checks, making it a practical alternative to traditional anticoagulants .

Study Overview:

In a multicenter study involving patients undergoing elective hip or knee surgery, ximelagatran significantly decreased the incidence of DVT compared to placebo, reinforcing its potential as a postoperative thromboprophylactic agent.

Long-Term Safety and Efficacy

Long-term studies have assessed the safety profile of ximelagatran, particularly regarding liver function. The compound was associated with elevated alanine aminotransferase (ALT) levels in about 8% of patients during extended treatment periods. This finding underscores the importance of monitoring liver enzymes in patients receiving ximelagatran .

Comparison with Other Anticoagulants

Ximelagatran's profile has been compared with other novel oral anticoagulants (NOACs), such as dabigatran and rivaroxaban. Although it offers certain advantages like fixed dosing and no need for routine monitoring, concerns regarding liver enzyme elevations have limited its use compared to newer agents that have emerged since its initial development .

Data Summary Table

Application AreaEfficacySafety ProfileKey Findings
Stroke PreventionComparable to warfarinElevated liver enzymes notedHigh patient compliance
Treatment of Venous ThromboembolismEffective as enoxaparin/warfarinMonitoring required for liverSimilar recurrence rates
Postoperative ThromboprophylaxisSignificant reduction in DVTRegular liver function tests recommendedEffective without frequent INR checks

Mechanism of Action

Ximelagatran is compared with other direct thrombin inhibitors and anticoagulants:

Uniqueness of Ximelagatran:

Comparison with Similar Compounds

Warfarin

Mechanism : Warfarin inhibits vitamin K epoxide reductase, reducing synthesis of vitamin K-dependent clotting factors (II, VII, IX, X).
Key Differences :

  • Drug Interactions : Warfarin interacts with diet (vitamin K) and medications (e.g., antibiotics), while ximelagatran has minimal interactions .
  • Onset of Action : Ximelagatran achieves peak anticoagulation within 2–3 hours vs. warfarin’s 3–5 days .

Clinical Efficacy :

  • In the SPORTIF III and V trials, ximelagatran (36 mg twice daily) was non-inferior to warfarin (INR 2.0–3.0) in stroke prevention for AF, with comparable rates of major bleeding (1.6% vs. 2.3% annual stroke risk) .
  • Total bleeding events were lower with ximelagatran (37% vs. 47% per year) .

Enoxaparin (Low-Molecular-Weight Heparin, LMWH)

Mechanism: Enoxaparin enhances antithrombin III activity, inhibiting Factor Xa and thrombin. Key Differences:

  • Route: Enoxaparin is subcutaneous; ximelagatran is oral.
  • Indications : Both are used for VTE prophylaxis, but ximelagatran showed variable efficacy in orthopedic surgery.

Clinical Efficacy :

  • In total knee replacement (TKR), ximelagatran (24–36 mg twice daily) was superior to enoxaparin (VTE rates: 20.3% vs. 26.6%) .
  • However, in total hip replacement (THR), enoxaparin (30 mg twice daily) outperformed ximelagatran (24 mg twice daily) in VTE prevention .

Dabigatran (Next-Generation DTI)

Key Differences:

  • Hepatotoxicity : Dabigatran lacks the hepatotoxic profile linked to ximelagatran’s mitochondrial toxicity via mARC2-mediated metabolism .

Clinical Efficacy :

  • In AF, dabigatran (150 mg twice daily) reduced stroke risk by 35% vs. warfarin, with similar bleeding rates .

Mechanistic and Metabolic Distinctions

Ximelagatran’s hepatotoxicity is attributed to mitochondrial amidoxime-reducing component 2 (mARC2)-mediated activation, which generates reactive metabolites causing oxidative stress (↓ GSH/GSSG ratio, Trx2 oxidation) and mitochondrial dysfunction in hepatocytes at concentrations ≥50 μM .

Biological Activity

Ximelagatran is a novel oral direct thrombin inhibitor that was developed as an alternative to traditional anticoagulants like warfarin. Its biological activity primarily revolves around its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile. This article synthesizes findings from various studies to provide a comprehensive overview of ximelagatran's biological activity.

Ximelagatran is rapidly converted in the body to its active form, melagatran, which directly inhibits thrombin. Thrombin is a key enzyme in the coagulation cascade responsible for converting fibrinogen to fibrin, thus playing a crucial role in blood clot formation. By inhibiting both free and clot-bound thrombin, melagatran offers a potential pharmacodynamic advantage over other anticoagulants like heparin, which primarily inhibit only free thrombin .

Pharmacokinetics

The pharmacokinetic profile of ximelagatran is characterized by:

  • Absorption : Ximelagatran is rapidly absorbed after oral administration.
  • Metabolism : It is converted to melagatran, which has a half-life of approximately 2.4 to 4.6 hours, necessitating twice-daily dosing .
  • Elimination : The drug is primarily eliminated via the kidneys, raising concerns about its use in patients with renal impairment .

Clinical Efficacy

Ximelagatran has been evaluated in multiple Phase III clinical trials for various indications:

  • Venous Thromboembolism (VTE) Prophylaxis : Ximelagatran has shown efficacy in preventing VTE following orthopedic surgeries such as total knee replacement. In these studies, it demonstrated comparable effectiveness to low-molecular-weight heparins and warfarin .
  • Stroke Prevention in Atrial Fibrillation : The SPORTIF III study indicated that ximelagatran was at least as effective as warfarin for stroke prevention in patients with nonvalvular atrial fibrillation .
  • Long-term Treatment of VTE : Long-term studies indicated that ximelagatran could effectively prevent recurrent VTE events following initial treatment .

Safety Profile

Despite its efficacy, ximelagatran's safety profile raised significant concerns:

  • Hepatic Effects : Clinical trials reported asymptomatic elevations in liver enzymes (ALT) in approximately 7.9% of patients treated with ximelagatran for extended periods. Elevated liver enzymes were more frequent in long-term use scenarios compared to short-term administration .
  • Adverse Events : In the THRIVE study comparing ximelagatran with enoxaparin/warfarin, adverse events led to higher discontinuation rates among ximelagatran users due to liver enzyme elevations .

Table 1: Summary of Key Clinical Trials Involving Ximelagatran

Study NameIndicationComparatorEfficacy ResultsSafety Concerns
SPORTIF IIIStroke PreventionWarfarinAt least as effective as warfarinLiver enzyme elevations noted
THRIVEVTE TreatmentEnoxaparin/WarfarinComparable efficacy; higher discontinuation due to adverse eventsIncreased liver enzymes
METHROVTE Prophylaxis after SurgeryDalteparinNon-inferior efficacyHepatic enzyme monitoring required

Q & A

Q. What is the biochemical mechanism of ximelagatran, and how does its prodrug design enhance bioavailability?

Ximelagatran is an ester prodrug of melagatran, a direct thrombin inhibitor with a Ki of 1.2 nM. The prodrug structure (amidoxime and ester groups) enables rapid absorption in the gastrointestinal tract and hepatic conversion to melagatran via reduction and hydrolysis. This design circumvents the poor oral bioavailability of melagatran, achieving therapeutic anticoagulant effects without coagulation monitoring . Methodologically, in vitro biotransformation assays (e.g., liver microsomal studies) are critical to validate conversion rates and metabolic stability .

Q. What were the primary efficacy and safety outcomes in pivotal non-inferiority trials comparing ximelagatran to warfarin?

In the SPORTIF V trial (n=3,922), ximelagatran (36 mg bid) demonstrated non-inferiority to warfarin (INR 2.0–3.0) for stroke prevention in atrial fibrillation, with annual event rates of 1.6% vs. 1.2% (absolute difference: 0.45%; 95% CI: -0.13–1.03). Total bleeding was lower with ximelagatran (37% vs. 47%/year), but hepatotoxicity (ALT >3× ULN in 6% of patients) was a critical safety signal . Researchers should prioritize composite endpoints (stroke, systemic embolism) and liver function monitoring in trial designs .

Q. How does ximelagatran’s pharmacokinetic profile influence dosing regimens in clinical studies?

Ximelagatran exhibits linear pharmacokinetics with rapid absorption (Tmax: 2–3 hours) and a half-life of 3–5 hours, supporting twice-daily dosing. Its fixed-dose regimen eliminates therapeutic monitoring, unlike warfarin. Stability studies (e.g., solubility in DMSO: 250 mg/mL) and in vivo pharmacokinetic modeling (e.g., compartmental analysis) are essential to optimize dosing in diverse populations .

Advanced Research Questions

Q. How should researchers address hepatotoxicity signals in ximelagatran trials using retrospective phase 2 data?

Extreme value modeling of phase 2 data can predict rare hepatotoxicity events in phase 3. For ximelagatran, retrospective analysis showed ALT elevation patterns in phase 2 correlated with phase 3 outcomes, highlighting the utility of Bayesian methods to quantify risk probabilities and inform stopping rules . Mitochondrial toxicity assays (e.g., cellular ATP/GSH levels in hepatocytes) further elucidate mechanisms, as seen in primary human hepatocyte models .

Q. What statistical methodologies resolve contradictions in ximelagatran’s efficacy data across meta-analyses?

Adjusted indirect comparisons (e.g., Bucher method) reconcile heterogeneous results. A 2012 meta-analysis (n=16,701) found no significant difference in recurrent VTE between ximelagatran and warfarin (RR: 1.06; 95% CI: 0.62–1.80), but subgroup analyses revealed variability in bleeding risks. Cox proportional hazard models and interaction testing (e.g., prothrombotic risk factors) are recommended to assess confounding variables .

Q. How do mARC enzymes influence ximelagatran’s metabolic activation and cytotoxicity?

Mitochondrial amidoxime-reducing component (mARC) enzymes convert ximelagatran to reactive metabolites that impair mitochondrial respiration. Redox Western blotting in hepatocytes showed decreased GSH:GSSG ratios (indicating oxidative stress) and Trx2 oxidation, linking metabolic activation to cytotoxicity. CRISPR-Cas9 knockout models of mARC2 are critical to validate this pathway .

Q. What transgenic models are validated for studying ximelagatran-induced hepatotoxicity?

HLA-DR7/DQ2 transgenic mice replicate immune-mediated hepatotoxicity observed in clinical trials. Histopathological and serological markers (e.g., ALT, anti-nuclear antibodies) in these models correlate with human data, providing a platform for mechanistic studies and therapeutic interventions .

Q. How can non-inferiority margins be justified in ximelagatran trials lacking active comparators?

The synthesis method combines historical warfarin-placebo data with current trial data to set margins. For example, preserving 50% of warfarin’s effect over placebo (absolute risk difference: 2%/year) was used in SPORTIF III/V. Sensitivity analyses (e.g., per-protocol vs. intention-to-treat) ensure robustness against bias .

Methodological Guidelines

  • Experimental Design : Use randomized, double-blind protocols for head-to-head comparisons (e.g., warfarin controls) .
  • Data Analysis : Apply time-to-event models (Kaplan-Meier, Cox regression) for recurrent VTE/bleeding endpoints .
  • Safety Monitoring : Serial liver function tests (baseline, monthly for 6 months) and HLA screening in high-risk populations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[[(1R)-1-cyclohexyl-2-[(2S)-2-[[4-[(E)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[[(1R)-1-cyclohexyl-2-[(2S)-2-[[4-[(E)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.